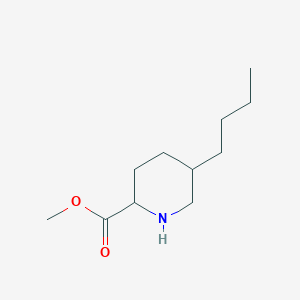

Methyl 5-butylpiperidine-2-carboxylate

Description

Historical Context and Evolution of Piperidine (B6355638) Chemistry

The journey of piperidine chemistry began in 1850 when it was first isolated from piperine, the compound responsible for the pungency of black pepper. This discovery marked the entry of this heterocyclic amine into the world of organic chemistry. nih.gov Initially, the exploration of piperidine and its derivatives was closely tied to the study of natural products, as the piperidine motif is a recurring structural element in a vast array of alkaloids. nih.gov

Early synthetic efforts in the late 19th and early 20th centuries were foundational, with chemists developing methods for the reduction of pyridine (B92270) to piperidine. nih.gov This hydrogenation of the aromatic pyridine ring remains a cornerstone of industrial piperidine production. nih.gov Over the decades, the synthetic toolbox for creating substituted piperidines has expanded dramatically. Modern organic synthesis now boasts a variety of methods for constructing and functionalizing the piperidine ring, including intramolecular cyclization reactions, multicomponent reactions, and advanced catalytic strategies that allow for precise control over the stereochemistry of the final product. nih.govresearchgate.net This evolution has been driven by the ever-increasing demand for structurally diverse piperidine derivatives in various fields of research.

Significance within Heterocyclic Compound Research and Development

Heterocyclic compounds are a cornerstone of modern medicinal chemistry, with nitrogen-containing heterocycles being particularly prevalent in pharmaceuticals. nih.govresearchgate.net The piperidine ring is one of the most frequently encountered scaffolds in approved drugs and clinical candidates. nih.govresearchgate.netajchem-a.com Its significance stems from several key attributes:

Structural Versatility: The saturated, non-planar structure of the piperidine ring allows for the creation of three-dimensional molecules, which is often crucial for selective binding to biological targets. acs.org

Synthetic Accessibility: As mentioned, a rich portfolio of synthetic methods is available for the preparation of a wide array of functionalized piperidines, making it an attractive building block for the construction of complex molecular libraries for drug discovery screening. nih.govresearchgate.net

The piperidine moiety is a key component in drugs targeting a wide range of conditions, including cancer, neurological disorders, and infectious diseases. nih.govajchem-a.comajchem-a.com

Current Research Landscape and Future Directions for Methyl 5-butylpiperidine-2-carboxylate

While specific research on this compound is not extensively documented in publicly available literature, its potential can be inferred from the current trends in piperidine chemistry and drug discovery. The focus of contemporary research is on the development of highly functionalized piperidines with precisely controlled substitution patterns to explore new areas of chemical space and identify novel bioactive compounds. researchgate.netacs.orgajchem-a.com

The structure of this compound presents two key points of functionalization that are of interest for structure-activity relationship (SAR) studies:

The 5-butyl group: This lipophilic alkyl chain can influence the molecule's ability to cross cell membranes and its binding affinity to hydrophobic pockets in protein targets. Varying the length and branching of this alkyl group is a common strategy in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties.

The 2-methyl carboxylate group: This ester functionality serves as a versatile chemical handle. It can be hydrolyzed to the corresponding carboxylic acid, which can participate in hydrogen bonding or ionic interactions. Alternatively, it can be converted to a variety of other functional groups, such as amides or alcohols, to generate a library of analogs for biological screening. google.com

Future research on this compound and its analogs is likely to be directed towards several key areas:

Synthesis of Analog Libraries: The development of efficient and stereoselective synthetic routes to produce a diverse set of 2,5-disubstituted piperidines will be crucial. whiterose.ac.uk This would enable a systematic exploration of the impact of different substituents on biological activity.

Biological Screening: Libraries of compounds based on the this compound scaffold could be screened against a wide range of biological targets, including enzymes, receptors, and ion channels, to identify novel hit compounds. nih.gov

Computational Modeling: In silico methods can be employed to predict the physicochemical properties, metabolic stability, and potential biological targets of this compound and its derivatives. This can help to prioritize the synthesis of the most promising compounds.

The strategic placement of the butyl and methyl carboxylate groups on the piperidine scaffold makes this compound a valuable starting point for the design and synthesis of new chemical entities with potential applications in medicinal chemistry and materials science.

Data Tables

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C11H21NO2 |

| Molecular Weight | 199.29 g/mol |

| XLogP3-AA (Lipophilicity) | 2.0 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 4 |

| Topological Polar Surface Area | 38.3 Ų |

Note: These properties are computationally predicted and have not been experimentally verified.

Table 2: Comparative Physicochemical Properties of Related Piperidine Carboxylates

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

|---|---|---|---|

| Methyl piperidine-2-carboxylate nih.gov | C7H13NO2 | 143.18 | 0.3 |

| 1-Butylpiperidine-2-carboxylic acid nih.gov | C10H19NO2 | 185.26 | -0.9 |

| This compound | C11H21NO2 | 199.29 | 2.0 (Predicted) |

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-butylpiperidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-3-4-5-9-6-7-10(12-8-9)11(13)14-2/h9-10,12H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRLWDBJESMBYGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(NC1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of Methyl 5 Butylpiperidine 2 Carboxylate

Oxidation Reactions and Products

The oxidation of the piperidine (B6355638) ring in Methyl 5-butylpiperidine-2-carboxylate can lead to the formation of the corresponding aromatic pyridine (B92270) derivative. This transformation, known as aromatization or dehydrogenation, is a common reaction for piperidine compounds, often requiring a suitable oxidizing agent and thermal conditions.

The primary oxidation product expected from this compound is 5-Butylpyridine-2-carboxylic acid , also known as Fusaric acid. This reaction involves the removal of three equivalents of hydrogen from the piperidine ring, leading to the formation of the stable aromatic pyridine ring. The methyl ester is typically hydrolyzed to the carboxylic acid under the reaction conditions often employed for such oxidations.

Common reagents used for the aromatization of piperidine rings include catalysts such as palladium on carbon (Pd/C) at high temperatures, or other dehydrogenating agents. The reaction proceeds through a series of oxidation steps, ultimately resulting in the thermodynamically stable aromatic system.

Table 1: Expected Oxidation Reaction of this compound

| Reactant | Expected Product | Reaction Type |

|---|

Reduction Reactions and Products

The carboxylate moiety of this compound is susceptible to reduction by powerful reducing agents. The typical product of the complete reduction of the methyl ester group is the corresponding primary alcohol, (5-butylpiperidin-2-yl)methanol .

This transformation is most effectively achieved using strong hydride reagents, with Lithium aluminum hydride (LiAlH₄) being the most common and efficient choice for the reduction of esters. acs.orgutexas.edunih.govnih.gov Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. nih.govnih.gov The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide (B1231860) leaving group to form an intermediate aldehyde, which is then immediately reduced further by another equivalent of the hydride reagent to the primary alcohol. acs.org

Catalytic hydrogenation can also be employed, though it often requires more forcing conditions (high pressure and temperature) and specific catalysts to achieve the reduction of an ester in the presence of the heterocyclic ring.

Table 2: Expected Reduction Reaction of this compound

| Reactant | Reagent | Expected Product | Reaction Type |

|---|

Nucleophilic Substitution Reactions and their Scope

Direct nucleophilic substitution on the carbon atoms of the saturated piperidine ring of this compound is generally not a feasible reaction pathway. The C-H and C-C bonds of the alkane-like ring are strong and unreactive towards nucleophiles, and there are no inherent leaving groups present on the ring.

For nucleophilic substitution to occur on the piperidine ring, a leaving group (such as a halide) would first need to be installed. Such functionalization is typically achieved during the synthesis of the piperidine ring itself rather than by substitution on the pre-formed heterocycle.

However, theoretical pathways could involve ring-opening reactions under specific conditions, which could be followed by subsequent nucleophilic attack. For instance, cleavage of a C-N bond could be initiated by certain reagents, leading to a linear intermediate that could then be functionalized. Such reactions are not common for simple piperidines and would require specialized reagents and conditions. The stability of the piperidine ring makes it generally resistant to such transformations.

Reactions Involving the Carboxylate Moiety

The methyl ester group is a versatile functional handle that can undergo several important transformations.

Hydrolysis (Saponification): The most common reaction of the ester moiety is hydrolysis to the corresponding carboxylic acid, 5-butylpiperidine-2-carboxylic acid . This reaction can be catalyzed by either acid or base. Base-catalyzed hydrolysis, known as saponification, is particularly common and is effectively irreversible. acs.orgnih.govwikipedia.orghw.ac.uk The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl, leading to a tetrahedral intermediate which then collapses to expel methoxide, forming the carboxylic acid. Under basic conditions, the carboxylic acid is deprotonated to form the carboxylate salt, which is then protonated during an acidic workup to yield the final product. nih.govwikipedia.orghw.ac.uk

Amidation: The ester can be converted into an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction, known as aminolysis, typically requires heating or catalysis. The process involves the nucleophilic attack of the amine on the ester carbonyl, followed by the elimination of methanol (B129727). This pathway is fundamental in peptide chemistry and allows for the formation of a wide range of amide derivatives.

Transesterification: In the presence of an alcohol and an acid or base catalyst, this compound can undergo transesterification. nih.gov For example, reacting the methyl ester with a large excess of ethanol (B145695) under acidic conditions would lead to the formation of Ethyl 5-butylpiperidine-2-carboxylate and methanol. The reaction is an equilibrium process, and driving it to completion requires using the reactant alcohol as the solvent or removing the methanol byproduct as it forms. nih.gov

Decarboxylation: While the ester itself is stable to decarboxylation, the corresponding carboxylic acid (obtained from hydrolysis) could potentially undergo decarboxylation under certain conditions. The thermal decarboxylation of simple aliphatic carboxylic acids is difficult. rsc.orgmdpi.com However, if other activating functional groups are present, the loss of CO₂ can be facilitated. For heterocyclic carboxylic acids, decarboxylation can sometimes be achieved at high temperatures, potentially with a catalyst. researchgate.netresearchgate.net

Table 3: Common Reactions of the Carboxylate Moiety

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Hydrolysis (Saponification) | NaOH(aq), then H₃O⁺ | 5-butylpiperidine-2-carboxylic acid |

| Amidation | R₂NH, heat | N,N-disubstituted-5-butylpiperidine-2-carboxamide |

Reactions at the Piperidine Nitrogen Atom

The secondary amine in the piperidine ring is a nucleophilic and basic center, making it the most reactive site for many transformations.

N-Alkylation: The nitrogen atom can be readily alkylated using various methods. Direct alkylation with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the generated acid is a common approach.

A highly effective and widely used method is reductive amination. utexas.edunih.govnih.govresearchgate.net This involves reacting the piperidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). This one-pot procedure provides a versatile route to a wide array of N-substituted piperidines.

N-Acylation: The piperidine nitrogen readily reacts with acylating agents such as acid chlorides, acid anhydrides, or activated esters to form N-acyl derivatives (amides). For example, reaction with acetyl chloride or acetic anhydride (B1165640) in the presence of a base (like triethylamine (B128534) or pyridine) yields Methyl 1-acetyl-5-butylpiperidine-2-carboxylate . This reaction is typically fast and high-yielding.

N-Arylation: The nitrogen can also undergo arylation through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. rsc.orgwikipedia.org This involves reacting the piperidine with an aryl halide (e.g., bromobenzene) or aryl triflate in the presence of a palladium or copper catalyst and a suitable base to form an N-arylpiperidine.

Table 4: Common Reactions at the Piperidine Nitrogen

| Reaction Type | Reagent(s) | Product Class |

|---|---|---|

| N-Alkylation | R-X, Base | N-alkyl-5-butylpiperidine-2-carboxylate |

| Reductive Amination | R'CHO, NaBH(OAc)₃ | N-alkyl(R')-5-butylpiperidine-2-carboxylate |

| N-Acylation | R''COCl, Base | N-acyl(R'')-5-butylpiperidine-2-carboxylate |

Studies on Stability and Degradation Pathways

The stability of this compound is generally good under standard storage conditions. The piperidine ring itself is a robust, saturated heterocycle.

Thermal Stability: Piperidine and its simple derivatives are known to be thermally stable, with significant degradation typically occurring only at elevated temperatures (e.g., above 150°C). utexas.edunih.gov Degradation at high temperatures may involve ring-opening or fragmentation reactions.

Hydrolytic Stability: The ester functional group is the most susceptible moiety to degradation, particularly in the presence of moisture, acid, or base. Over time, the methyl ester can hydrolyze to 5-butylpiperidine-2-carboxylic acid and methanol. The rate of this hydrolysis is significantly accelerated by acidic or basic conditions. researchgate.net

Oxidative Degradation: Under atmospheric or oxidative conditions, the piperidine ring can undergo degradation. The process is often initiated by the abstraction of a hydrogen atom by radicals, typically from the carbon atoms adjacent to the nitrogen (the α-carbons), as these C-H bonds are weakened by the adjacent heteroatom. acs.org The resulting carbon-centered radical can then react with oxygen to form peroxy radicals, leading to a cascade of reactions that can result in ring-opening, the formation of carbonyl compounds, and other degradation products. nih.govrsc.orgwikipedia.org The presence of light or metal ions can catalyze these oxidative degradation processes.

In Depth Spectroscopic and Structural Elucidation of Methyl 5 Butylpiperidine 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For Methyl 5-butylpiperidine-2-carboxylate, both ¹H and ¹³C NMR, along with advanced 2D NMR techniques, would provide a complete picture of its atomic connectivity and spatial arrangement.

The ¹H NMR spectrum of this compound is predicted to show distinct signals for each proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons. The electron-withdrawing ester group at the C2 position will cause the proton at this position (H-2) to be deshielded and appear at a lower field. The butyl group at the C5 position will have a smaller electronic effect on the piperidine (B6355638) ring protons.

The expected proton assignments and their predicted chemical shifts and multiplicities are detailed in the table below. These predictions are based on known values for similar substituted piperidine systems. nih.gov

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-2 | 3.2 - 3.4 | Doublet of doublets (dd) |

| H-3 (axial) | 1.4 - 1.6 | Multiplet (m) |

| H-3 (equatorial) | 1.9 - 2.1 | Multiplet (m) |

| H-4 (axial) | 1.2 - 1.4 | Multiplet (m) |

| H-4 (equatorial) | 1.7 - 1.9 | Multiplet (m) |

| H-5 | 1.5 - 1.7 | Multiplet (m) |

| H-6 (axial) | 2.6 - 2.8 | Multiplet (m) |

| H-6 (equatorial) | 3.0 - 3.2 | Multiplet (m) |

| -OCH₃ | 3.6 - 3.8 | Singlet (s) |

| Butyl-CH₂ | 1.2 - 1.4 | Multiplet (m) |

| Butyl-(CH₂)₂ | 1.2 - 1.4 | Multiplet (m) |

| Butyl-CH₃ | 0.8 - 1.0 | Triplet (t) |

| N-H | 1.5 - 2.5 | Broad singlet (br s) |

Note: The chemical shifts are estimations and can vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon of the ester group is expected to appear significantly downfield. The carbons of the piperidine ring will have chemical shifts influenced by the nitrogen atom and the substituents.

Predicted ¹³C NMR chemical shifts are presented in the following table, based on general values for substituted piperidines. oregonstate.educompoundchem.com

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 58 - 62 |

| C-3 | 28 - 32 |

| C-4 | 24 - 28 |

| C-5 | 35 - 40 |

| C-6 | 45 - 50 |

| C=O | 170 - 175 |

| -OCH₃ | 50 - 55 |

| Butyl-C1 | 30 - 35 |

| Butyl-C2 | 28 - 32 |

| Butyl-C3 | 22 - 26 |

| Butyl-C4 | 13 - 15 |

Note: These are predicted values and are subject to experimental variations.

To unambiguously assign all proton and carbon signals and to determine the three-dimensional structure, advanced 2D NMR techniques are invaluable. optica.org

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, confirming the connectivity within the piperidine ring and the butyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, allowing for the definitive assignment of each carbon signal based on the already assigned proton spectrum. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the stereochemistry and preferred conformation of the molecule. It shows through-space correlations between protons that are close to each other. For instance, NOESY could be used to determine the relative orientation of the butyl group and the ester group (cis/trans isomerism) by observing correlations between their respective protons. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula. The fragmentation pattern of piperidine alkaloids has been studied, providing a basis for predicting the fragmentation of the target molecule. scielo.brnih.gov

Predicted HRMS Data:

| Ion | Calculated m/z |

| [M+H]⁺ | 200.1645 |

| [M+Na]⁺ | 222.1464 |

M refers to the molecular formula C₁₁H₂₁NO₂.

The fragmentation in the mass spectrometer would likely involve the loss of the methoxycarbonyl group or fragmentation of the butyl chain and the piperidine ring.

Gas chromatography-mass spectrometry is a powerful technique for separating and identifying components in a mixture. rsc.orgacs.org For a synthesized sample of this compound, GC-MS would be used to:

Assess Purity: The gas chromatogram would show a major peak corresponding to the target compound and potentially minor peaks for any impurities.

Confirm Identity: The mass spectrum of the major peak can be compared with a reference spectrum or analyzed for its characteristic molecular ion and fragmentation pattern to confirm the identity of the compound. The retention time in the gas chromatogram is also a characteristic property.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Monitoring and Product Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the molecular mass detection capabilities of mass spectrometry. This hyphenated technique is exceptionally suited for monitoring the progress of chemical reactions, such as the synthesis of this compound, and for confirming the identity and purity of the final product. researchgate.netnih.gov

In a typical synthetic route to this compound, for instance, the hydrogenation of a substituted pyridine (B92270) precursor, LC-MS can be employed to track the consumption of the starting material and the formation of the desired piperidine product in near real-time. Small aliquots of the reaction mixture can be periodically withdrawn, diluted, and injected into the LC-MS system.

A suitable LC method would likely involve a reversed-phase column (e.g., a C18 column) with a gradient elution mobile phase, such as a mixture of water and acetonitrile (B52724), often with a small amount of an acid like formic acid to improve peak shape and ionization efficiency. nih.gov The mass spectrometer, typically equipped with an electrospray ionization (ESI) source, would be operated in positive ion mode.

The identity of the product is confirmed by its mass-to-charge ratio (m/z). This compound has a molecular formula of C₁₁H₂₁NO₂ and a molecular weight of 199.29 g/mol . In the ESI source, the molecule would be expected to be protonated, yielding a positively charged molecular ion [M+H]⁺ with an m/z value of approximately 200.16. By monitoring the ion chromatogram for this specific m/z value, the formation and relative abundance of the product can be quantified over the course of the reaction. Simultaneously, monitoring the m/z of the starting material allows for the determination of its consumption rate. This data is critical for reaction optimization, determining reaction endpoints, and assessing the formation of any impurities or byproducts.

Table 1: Representative LC-MS Parameters for Analysis of this compound

| Parameter | Value/Description |

|---|---|

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient elution |

| Flow Rate | 0.2 - 0.5 mL/min |

| Column Temperature | 30 - 40 °C |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Analyte [M+H]⁺ | m/z 200.16 |

| Data Acquisition | Selected Ion Monitoring (SIM) or Full Scan Mode |

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules by identifying the functional groups present. The FT-IR spectrum of this compound would be expected to display a series of characteristic absorption bands corresponding to the vibrations of its constituent bonds. pressbooks.pub

The key functional groups in the molecule are the secondary amine (N-H) of the piperidine ring, the ester group (C=O and C-O), and the alkane moieties (C-H) of the butyl group and the piperidine ring. The presence of a sharp, intense absorption band in the region of 1750-1735 cm⁻¹ is a definitive indicator of the ester carbonyl (C=O) stretch. orgchemboulder.comorgchemboulder.com This is often one of the most prominent peaks in the spectrum. Complementing this are strong C-O stretching vibrations from the ester linkage, which typically appear as two or more bands in the 1300-1000 cm⁻¹ region. spectroscopyonline.com

The N-H stretching vibration of the secondary amine in the piperidine ring is expected to produce a moderate, sharp band in the 3500-3300 cm⁻¹ range. researchgate.netlibretexts.org The C-H stretching vibrations from the sp³-hybridized carbons of the butyl chain and the piperidine ring will result in multiple strong, sharp peaks in the 2960-2850 cm⁻¹ region. libretexts.org Additionally, C-H bending vibrations (scissoring, rocking) for these groups appear in the 1470-1350 cm⁻¹ range. The combination of these specific absorption bands provides a unique spectral fingerprint, allowing for the confirmation of the compound's structure.

Table 2: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Secondary Amine | N-H Stretch | 3500 - 3300 | Medium, Sharp |

| Alkane (Ring & Butyl) | C-H Stretch | 2960 - 2850 | Strong, Sharp |

| Ester | C=O Stretch | 1750 - 1735 | Strong, Sharp |

| Alkane (Ring & Butyl) | C-H Bend | 1470 - 1370 | Medium |

Raman Spectroscopy (where applicable for related compounds)

The Raman spectrum of piperidine is dominated by vibrations of the C-C and C-N bonds of the ring, as well as C-H and N-H vibrations. The symmetric and asymmetric C-H stretching modes of the methylene (B1212753) groups in the ring typically appear as strong bands in the 2850-2950 cm⁻¹ region. The N-H stretching vibration is observed as a weaker band around 3310 cm⁻¹. researchgate.net The "fingerprint" region below 1500 cm⁻¹ contains numerous bands corresponding to ring deformation, C-C stretching, C-N stretching, and various C-H bending modes (twisting, wagging, and rocking). researchgate.netspectrabase.com

In the spectrum of this compound, these core piperidine ring vibrations would be expected to be present, albeit potentially shifted due to the electronic and steric effects of the butyl and methyl carboxylate substituents. Additional Raman bands arising from the butyl chain and the ester group would also be observed.

Table 3: Characteristic Raman Frequencies for the Piperidine Ring Structure researchgate.net

| Wavenumber (cm⁻¹) | Assignment (Vibrational Mode) |

|---|---|

| ~3310 | N-H Stretch |

| 2850 - 2950 | C-H Stretches (Symmetric & Asymmetric) |

| ~1447 | CH₂ Scissoring |

| ~1349 | CH₂ Wagging |

| ~1286 | CH₂ Twisting |

| ~1035 | C-C Stretch |

| ~866 | Ring Breathing |

Crystallographic Analysis of Related Piperidine-2-carboxylates

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While crystallographic data for this compound itself is not published, analysis of closely related structures, such as other substituted piperidine esters and carboxylates, reveals common structural motifs. rsc.orgacs.org

Piperidine rings almost universally adopt a stable chair conformation to minimize steric and torsional strain. researchgate.net In this conformation, substituents at the 2- and 5-positions can be oriented either axially (perpendicular to the general plane of the ring) or equatorially (in the general plane of the ring). For bulky substituents like a butyl group at the C5 position and a methyl carboxylate group at the C2 position, the thermodynamically preferred conformation is one where both groups occupy equatorial positions to minimize unfavorable 1,3-diaxial interactions.

The solid-state packing of these molecules is often governed by intermolecular hydrogen bonding. The secondary amine (N-H) of the piperidine ring can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group is an effective hydrogen bond acceptor. This can lead to the formation of chains or dimeric structures in the crystal lattice. The specific crystal system, space group, and unit cell dimensions would be unique to the compound and its crystallization conditions. mdpi.com

Table 4: Example Crystallographic Data for a Related Substituted Piperidine Compound (1,2-di(piperidin-1-yl)ethane) jyu.fi

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.0430 |

| b (Å) | 8.0805 |

| c (Å) | 11.1700 |

| **β (°) ** | 97.475 |

| **Volume (ų) ** | 540.80 |

| Z | 2 |

| Key Feature | Piperidine rings in chair conformation. |

Computational Chemistry and Molecular Modeling of Methyl 5 Butylpiperidine 2 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. For Methyl 5-butylpiperidine-2-carboxylate, methods like Density Functional Theory (DFT) are frequently employed to elucidate its electronic structure and stability. researchgate.net DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), can accurately predict molecular geometries and electronic properties. bookpi.org

Key electronic descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a larger gap generally implies lower reactivity and higher stability. mdpi.com

| Property | Predicted Value | Significance |

|---|---|---|

| EHOMO | -6.5 eV | Electron-donating capability (nucleophilicity) |

| ELUMO | 1.2 eV | Electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 7.7 eV | Indicates high kinetic stability and low reactivity mdpi.com |

| Ionization Potential (I) | 6.5 eV | Energy required to remove an electron researchgate.net |

| Electron Affinity (A) | -1.2 eV | Energy released upon adding an electron researchgate.net |

| Dipole Moment | 2.1 D | Measures overall molecular polarity |

Conformational Analysis and Energy Landscapes

The piperidine (B6355638) ring, a saturated six-membered heterocycle, predominantly adopts a chair conformation to minimize angular and torsional strain. masterorganicchemistry.com For a disubstituted derivative like this compound, the spatial arrangement of the butyl and methyl carboxylate groups is critical. These substituents can occupy either axial or equatorial positions. libretexts.org

Generally, bulky substituents prefer the equatorial position to avoid steric clashes with other axial atoms, known as 1,3-diaxial interactions, which are highly destabilizing. masterorganicchemistry.com The two primary chair conformers for the cis-isomer would be the diequatorial and the diaxial forms. For the trans-isomer, the conformers would feature one substituent in an axial and the other in an equatorial position. Computational methods are used to perform geometry optimization for each possible conformer, allowing for the calculation of their relative energies. researchgate.net

The diequatorial conformer of the cis-isomer is expected to be the most stable, lowest-energy conformation due to the minimization of steric hindrance. nih.gov The energy landscape can be mapped by calculating the energy barriers for ring inversion (chair-flip), which proceeds through higher-energy intermediates like the twist-boat conformation. nih.gov Such analyses confirm that at room temperature, the molecule exists predominantly in its lowest-energy chair conformation.

| Conformer | Butyl Group Position | Carboxylate Group Position | Relative Energy (kcal/mol) | Predicted Population at 298 K |

|---|---|---|---|---|

| 1 (Chair) | Equatorial | Equatorial | 0.00 (Most Stable) | >99% |

| 2 (Chair) | Axial | Axial | +5.5 | <1% |

| 3 (Twist-Boat) | N/A | +7.0 | <0.1% |

Molecular Dynamics Simulations for Solvation and Intermolecular Interactions

While quantum calculations describe the static properties of a single molecule, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior in a condensed phase, such as in a solvent. researchgate.net MD simulations model the movements of atoms over time by applying classical mechanics, allowing for the study of conformational flexibility, solvation structure, and intermolecular interactions. dovepress.com

In a typical MD simulation of this compound in an aqueous solution, the molecule is placed in a box of water molecules and the system's trajectory is calculated over nanoseconds. researchgate.net Analysis of this trajectory can reveal crucial information. The Root-Mean-Square Deviation (RMSD) of the molecule's backbone atoms is monitored to confirm that it maintains a stable conformation (e.g., the diequatorial chair) throughout the simulation. dovepress.com

The arrangement of water molecules around the solute, or the solvation shell, is analyzed using the Radial Distribution Function (RDF). dovepress.com The RDF can show, for example, a high probability of finding water molecules at a specific distance from the carbonyl oxygen and the N-H group, indicating strong hydrogen bonding. nih.gov These simulations allow for the direct observation and quantification of hydrogen bonds and hydrophobic interactions between the solute and solvent, which are critical for understanding its solubility and behavior in a biological environment. nih.govnih.gov

| Interaction Type | Solute Group Involved | Solvent Partner | Description |

|---|---|---|---|

| Hydrogen Bond (Donor) | Piperidine N-H | Water (Oxygen) | The N-H group donates a proton to form a strong hydrogen bond with a water molecule. |

| Hydrogen Bond (Acceptor) | Carboxylate C=O | Water (Hydrogen) | The lone pairs on the carbonyl oxygen accept a proton from a water molecule. |

| Hydrophobic Interaction | Butyl Chain (-C4H9) | Water Network | The nonpolar butyl group disrupts the local water hydrogen bond network, leading to an entropically driven association. |

Prediction of Reactivity and Reaction Pathways

Computational chemistry is a powerful tool for predicting the chemical reactivity of a molecule. researchgate.net Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a general sense of the molecule's reactivity profile. researchgate.net For instance, the electrophilicity index can quantify the molecule's ability to act as an electrophile in a reaction.

To identify specific sites of reactivity, local descriptors are used. Analysis of the MEP map, as mentioned earlier, visually identifies the most probable sites for electrophilic and nucleophilic attack. walisongo.ac.id A more quantitative approach involves calculating Fukui functions, which measure the change in electron density at a specific atom upon the addition or removal of an electron. rsc.orgias.ac.in This analysis can pinpoint the most nucleophilic atom (highest f+ value) and the most electrophilic atom (highest f- value) in the molecule.

For this compound, such analyses would likely predict the following:

Nucleophilic Attack: The nitrogen atom, with its lone pair of electrons, is the primary nucleophilic center.

Electrophilic Attack: The carbonyl carbon of the ester group is the most significant electrophilic center, susceptible to attack by nucleophiles.

Proton Abstraction: The hydrogen on the nitrogen is the most acidic proton.

Radical Abstraction: H-abstraction is most likely to occur at the C2 and C6 positions, adjacent to the nitrogen atom, due to the stabilizing effect of nitrogen on the resulting radical. acs.org

| Reaction Type | Most Probable Site | Computational Basis |

|---|---|---|

| Nucleophilic Attack (by molecule) | Nitrogen Atom (N1) | NBO charge analysis, HOMO localization |

| Electrophilic Attack (on molecule) | Carbonyl Carbon (C=O) | MEP analysis, Fukui function (f-) |

| Deprotonation | N-H Hydrogen | MEP positive potential, Bond polarity |

| Hydrogen Abstraction | C-H at C2/C6 positions | Lower C-H bond dissociation energy acs.org |

In Silico Prediction of Biological Receptor Binding and Target Interactions

Computational modeling is extensively used in drug discovery to predict how a molecule might interact with a biological target, such as a protein receptor or enzyme. researchgate.net Molecular docking is the foremost technique used for this purpose. researchgate.net It involves predicting the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor. acgpubs.org

In a typical docking study, the 3D structure of this compound, obtained from conformational analysis, is placed into the binding site of a target protein. An algorithm then samples numerous possible binding poses and uses a scoring function to estimate the binding affinity for each, typically reported in kcal/mol. sid.ir The resulting best-scoring pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.gov

Pharmacophore modeling is another valuable technique. A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, positive/negative ionizable groups) necessary for biological activity. researchgate.netwikipedia.org For this compound, a potential pharmacophore model would include a hydrogen bond donor (N-H), a hydrogen bond acceptor (C=O), and a hydrophobic feature (the butyl chain). This model can then be used to screen large databases for other molecules that might bind to the same target. nih.gov

| Parameter | Predicted Outcome | Interpretation |

|---|---|---|

| Binding Affinity (Score) | -7.8 kcal/mol | Indicates a favorable and stable binding interaction. |

| Hydrogen Bonds | Piperidine N-H with Ser203; Carbonyl O with Tyr124 | Strong, directional interactions anchoring the ligand in the active site. |

| Hydrophobic Interactions | Butyl chain with Trp286, Tyr341 | The nonpolar butyl group fits into a hydrophobic pocket, contributing to binding affinity. |

| Predicted Activity | Potential AChE Inhibitor | The binding mode suggests the molecule could block the active site of the enzyme. |

Structure Activity Relationship Sar Studies of Methyl 5 Butylpiperidine 2 Carboxylate Analogues

Impact of N-Substitution on Biological Interaction and Chemical Properties

The nitrogen atom of the piperidine (B6355638) ring offers a prime site for chemical modification, and alterations at this position can dramatically impact the biological and chemical properties of Methyl 5-butylpiperidine-2-carboxylate analogues. The introduction of various substituents on the nitrogen atom can influence factors such as basicity, lipophilicity, and steric profile, which in turn dictate the molecule's interaction with biological targets.

Research in the broader field of piperidine derivatives has consistently shown that the nature of the N-substituent is a critical determinant of pharmacological activity. For instance, the introduction of small alkyl groups, such as methyl or ethyl, can modulate the compound's ability to cross cellular membranes and can influence its binding affinity to receptors or enzymes. Larger or more complex N-substituents, including benzyl (B1604629) or substituted phenyl groups, can introduce additional points of interaction, potentially leading to enhanced potency or altered selectivity profiles.

The electronic properties of the N-substituent also play a crucial role. N-acylation, for example, reduces the basicity of the piperidine nitrogen. This change can significantly alter the ionization state of the molecule at physiological pH, affecting its solubility, distribution, and ability to form ionic bonds with biological targets. The specific nature of the acyl group, whether it be a simple acetyl group or a more complex aroyl moiety, can further refine these properties.

Table 1: Predicted Physicochemical Properties of N-Substituted this compound Analogues

| N-Substituent | Predicted LogP | Predicted pKa | Predicted Polar Surface Area (Ų) |

|---|---|---|---|

| -H | 2.1 | 9.8 | 38.3 |

| -CH₃ | 2.5 | 10.1 | 38.3 |

| -C₂H₅ | 2.9 | 10.2 | 38.3 |

| -COCH₃ | 1.8 | 6.5 | 55.5 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected trends in physicochemical properties with N-substitution.

Effects of Substituent Variations on the Piperidine Ring (e.g., butyl vs. methyl/ethyl/fluoro/hydroxyl)

Replacing the n-butyl group with smaller alkyl chains, such as methyl or ethyl, would be expected to decrease the lipophilicity of the molecule. This could impact its pharmacokinetic profile, including absorption and metabolism. Conversely, a smaller substituent may allow for a better fit into a sterically constrained binding site, potentially increasing potency.

The introduction of polar or electron-withdrawing groups, such as a fluoro or hydroxyl group, would have a more pronounced effect on the electronic properties and hydrogen bonding capacity of the analogue. A hydroxyl group, for instance, can act as both a hydrogen bond donor and acceptor, potentially forming key interactions within a receptor's active site that are not possible with a non-polar alkyl group. A fluorine atom, while similar in size to a hydrogen atom, is highly electronegative and can alter the local electronic environment, potentially influencing metabolic stability and binding affinity through favorable electrostatic interactions.

Table 2: Comparative Analysis of Predicted Biological Activities of C-5 Substituted Piperidine-2-Carboxylate Analogues

| C-5 Substituent | Relative Lipophilicity | Potential for H-Bonding | Predicted Receptor Affinity |

|---|---|---|---|

| -Butyl | High | None | Moderate |

| -Methyl | Low | None | Varies |

| -Ethyl | Moderate | None | Varies |

| -Fluoro | Low | Weak Acceptor | Potentially Increased |

Note: This table presents a qualitative prediction of how different C-5 substituents might influence biological activity, based on general medicinal chemistry principles.

Role of the Carboxylate Moiety in Molecular Recognition

The methyl carboxylate group at the C-2 position is a critical functional group that is likely to play a significant role in the molecular recognition of these piperidine analogues. This moiety can engage in a variety of non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which are fundamental to the specific binding of a ligand to its biological target.

The ester's carbonyl oxygen can act as a hydrogen bond acceptor, forming interactions with hydrogen bond donors such as the amide protons of a peptide backbone or the hydroxyl groups of amino acid side chains like serine, threonine, or tyrosine within a binding site. The methyl group of the ester, while seemingly simple, can also contribute to binding through van der Waals interactions, particularly within a hydrophobic pocket.

Stereochemical Influence on Biological Activity and Chemical Reactivity

The piperidine ring of this compound contains two stereocenters, at the C-2 and C-5 positions. The specific three-dimensional arrangement of the substituents at these centers, i.e., the stereochemistry, is often a critical determinant of biological activity. Biological systems are inherently chiral, and as such, different stereoisomers of a molecule can exhibit vastly different affinities for a receptor or rates of metabolism by an enzyme.

The stereochemistry can also influence the chemical reactivity and physicochemical properties of the molecule. For example, the accessibility of the nitrogen lone pair for protonation or reaction can be affected by the spatial arrangement of the bulky substituents on the ring. This can, in turn, influence the pKa and reactivity of the different isomers. Therefore, the synthesis and biological evaluation of stereochemically pure isomers are essential for a complete understanding of the structure-activity relationships of this class of compounds.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Methyl 5-methylpiperidine-2-carboxylate |

| Methyl 5-ethylpiperidine-2-carboxylate |

| Methyl 5-fluoropiperidine-2-carboxylate |

| Methyl 5-hydroxypiperidine-2-carboxylate |

Exploration of Biological Target Interactions and Mechanistic Insights for Piperidine 2 Carboxylate Derivatives

Interactions with Enzymes: Inhibition and Modulation Mechanisms

Piperidine-2-carboxylate derivatives have been investigated for their ability to interact with and modulate the activity of several key enzymes. These interactions are crucial for understanding their potential therapeutic applications and for the rational design of new, more potent, and selective agents.

While specific studies on Methyl 5-butylpiperidine-2-carboxylate are not extensively documented in the context of bacterial enzyme inhibition, the broader class of piperidine (B6355638) derivatives has demonstrated notable antimicrobial properties. academicjournals.orgnih.gov Research has shown that certain piperidine-containing compounds exhibit inhibitory activity against a range of bacterial species, including both Gram-positive and Gram-negative strains. academicjournals.orgnih.govbiointerfaceresearch.comnih.gov The mechanisms underlying these antibacterial effects are multifaceted and can involve the inhibition of essential bacterial enzymes.

One of the key areas of investigation is the inhibition of the bacterial fatty acid synthesis (FASII) pathway. nih.gov The FASII system is essential for bacterial survival as it is responsible for the biosynthesis of fatty acids, which are crucial components of bacterial cell membranes. nih.gov Enzymes within this pathway, therefore, represent attractive targets for the development of novel antibacterial agents. nih.gov Some piperidine derivatives have been identified as inhibitors of enzymes in this pathway, disrupting the construction of the bacterial cell envelope and leading to cell death. The exploration of piperidine scaffolds in the design of inhibitors for enzymes like those in the FASII pathway is an active area of research. nih.govnih.gov

| Bacterial Strain | Observed Activity of Piperidine Derivatives | Potential Mechanism of Action |

| Staphylococcus aureus | Active | Inhibition of essential enzymes |

| Escherichia coli | Active | Disruption of cell membrane integrity |

| Mycobacterium tuberculosis | Potent synergy with other agents | Inhibition of Menaquinone biosynthesis |

This table summarizes the general antibacterial activities observed for various piperidine derivatives and their potential mechanisms of action based on available research.

Monoamine oxidases (MAO-A and MAO-B) are enzymes that play a critical role in the metabolism of monoamine neurotransmitters such as serotonin (B10506), norepinephrine, and dopamine (B1211576) in the brain. diva-portal.org The inhibition of these enzymes can lead to an increase in the levels of these neurotransmitters, a mechanism that is harnessed in the treatment of depression and neurodegenerative disorders like Parkinson's disease. diva-portal.org

Piperidine derivatives have been extensively studied as inhibitors of both MAO-A and MAO-B. The piperidine nucleus is a common structural feature in many known MAO inhibitors. nih.gov The inhibitory activity and selectivity (MAO-A vs. MAO-B) of these derivatives are highly dependent on the nature and position of substituents on the piperidine ring and other parts of the molecule. For instance, dual-acting compounds have been developed that combine histamine (B1213489) H3 receptor antagonism with MAO-B inhibition, showcasing the versatility of the piperidine scaffold. nih.gov

Trypanosomatids, a group of protozoan parasites responsible for diseases like Chagas disease and leishmaniasis, rely on a unique thiol-redox system centered around the molecule trypanothione. tandfonline.comresearchgate.net Trypanothione synthetase (TryS) is a key enzyme in the biosynthesis of trypanothione, making it an attractive target for the development of drugs against these parasitic infections. tandfonline.comresearchgate.net

Recent high-throughput screening studies have identified novel scaffolds that can inhibit TryS. tandfonline.comresearchgate.net Notably, moieties described as "carboxy piperidine amides" have been recognized as new scaffolds for TbTryS inhibitors. tandfonline.comresearchgate.net This finding directly implicates piperidine carboxylate derivatives as a promising class of compounds for targeting this essential parasite enzyme. The inhibition of TryS disrupts the parasite's ability to manage oxidative stress, ultimately leading to its death. Further investigation into the structure-activity relationships of these piperidine-based inhibitors could lead to the development of new and effective anti-trypanosomal agents.

Interactions with Receptors and Transporters

Beyond their enzymatic interactions, piperidine-2-carboxylate derivatives are also known to bind to and modulate the function of various receptors and transporters, highlighting their potential to influence a wide range of physiological processes.

The histamine H3 receptor is a G protein-coupled receptor primarily found in the central nervous system. It acts as an autoreceptor on histaminergic neurons and as a heteroreceptor on other neurons, modulating the release of various neurotransmitters. As such, H3 receptor antagonists are being investigated for their potential in treating a variety of neurological and psychiatric disorders.

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is involved in a wide array of cellular functions, including the modulation of ion channels, G protein-coupled receptors, and intracellular calcium signaling. Ligands that bind to the sigma-1 receptor have shown potential in the treatment of various central nervous system disorders, including pain, depression, and neurodegenerative diseases.

Many potent and selective sigma-1 receptor ligands incorporate a piperidine ring in their structure. Research has shown that the piperidine moiety is a key pharmacophoric feature for high-affinity binding to this receptor. The protonated form of the piperidine nitrogen is often involved in a crucial salt bridge interaction with an acidic amino acid residue within the receptor's binding pocket. The affinity of piperidine derivatives for the sigma-1 receptor can be modulated by the substitution pattern on the piperidine ring and the nature of the lipophilic part of the molecule.

| Compound Class | Target Receptor | Key Structural Feature for Binding | Potential Therapeutic Application |

| Piperidine Derivatives | Histamine H3 Receptor | Piperidine nucleus | Neurological and psychiatric disorders |

| Piperidine Derivatives | Sigma-1 Receptor | Protonated piperidine nitrogen | Pain, depression, neurodegenerative diseases |

This table provides a summary of the interactions of piperidine derivatives with the Histamine H3 and Sigma-1 receptors.

Molecular Docking and Binding Site Analysis

In the absence of experimental structural data for this compound bound to a biological target, molecular docking simulations serve as a valuable tool to predict its potential binding mode and interactions. Such studies on related piperidine derivatives targeting GABA transporters have elucidated key interactions within the binding pocket. univie.ac.at

A typical molecular docking workflow involves:

Homology Modeling: Building a three-dimensional model of the target transporter, often based on the crystal structure of a related protein like the human serotonin transporter (hSERT) or dopamine transporter (hDAT).

Ligand Preparation: Generating a 3D conformation of the ligand, in this case, this compound.

Docking Simulation: Placing the ligand into the predicted binding site of the transporter and calculating the most favorable binding poses based on scoring functions that estimate the binding affinity.

For piperidine-based GABA uptake inhibitors, docking studies have suggested that the protonated amine of the piperidine ring forms a crucial salt bridge with a conserved acidic residue (e.g., an aspartate) in the transporter. The carboxylate group engages in hydrogen bonding with other polar residues and a sodium ion, which is often involved in the transport mechanism.

The 5-butyl group of this compound would be expected to occupy a hydrophobic pocket within the transporter's binding site. The size and shape of this pocket would influence the optimal chain length and substitution pattern for lipophilic groups. The methyl ester, being less polar than a carboxylic acid, would likely result in a different hydrogen bonding pattern within the active site.

The following table details hypothetical key interactions for a piperidine-2-carboxylate scaffold within a GAT-1 homology model, based on published studies of similar inhibitors.

| Interacting Group of Ligand | Potential Interacting Residue/Ion in GAT-1 | Type of Interaction |

| Piperidine Nitrogen (protonated) | Aspartic Acid (e.g., Asp79) | Salt Bridge / Ionic Interaction |

| Carboxylate Oxygen | Tyrosine, Serine residues, Na+ ion | Hydrogen Bond, Ionic Interaction |

| Butyl Group | Leucine, Isoleucine, Phenylalanine residues | Hydrophobic (van der Waals) Interactions |

This table represents a predictive analysis based on molecular modeling of analogous compounds and is not based on direct experimental data for this compound.

Biophysical Characterization of Ligand-Target Interactions

A comprehensive understanding of the interaction between a ligand and its target requires biophysical techniques that can measure the thermodynamics and kinetics of binding. While no such data is available for this compound, the following methods are standardly employed for characterizing similar interactions:

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. This provides a complete thermodynamic profile of the binding process.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that monitors the binding of a ligand to a target immobilized on a sensor surface in real-time. It provides kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff), from which the binding affinity (Kd) can be calculated.

Radioligand Binding Assays: This technique uses a radioactively labeled ligand with known affinity for the target to compete with the unlabeled test compound. By measuring the displacement of the radioligand, the inhibitory constant (Ki) of the test compound can be determined, providing a measure of its binding affinity.

These techniques, when applied to a series of analogs, can provide deep insights into the structure-activity and structure-thermodynamic relationships, guiding the rational design of more potent and selective inhibitors. For instance, analyzing the enthalpic and entropic contributions to binding for a series of piperidine derivatives with varying alkyl substituents could reveal the specific energetic contributions of hydrophobic interactions within the binding site.

Applications of Methyl 5 Butylpiperidine 2 Carboxylate As a Key Synthetic Intermediate

Synthesis of Pharmaceutical Precursors and Active Pharmaceutical Ingredients (APIs)

The piperidine (B6355638) ring is a prevalent scaffold in numerous FDA-approved drugs and clinical candidates due to its ability to confer favorable physicochemical properties such as aqueous solubility and metabolic stability. Substituted piperidine-2-carboxylate esters, like the 5-butyl derivative, are crucial intermediates for creating these complex pharmaceutical compounds. They function as constrained, non-natural amino acid esters, enabling the synthesis of molecules with precise three-dimensional arrangements necessary for biological activity.

One of the primary applications of such intermediates is in the synthesis of highly active narcotic analgesics and their analogues. researchgate.net For instance, related structures like methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate are central to the synthesis of drugs such as remifentanil. researchgate.net The synthesis pathway often involves the modification of the piperidine nitrogen and the ester group to build the final API. Similarly, 4-methyl piperidine-2-carboxylic acid ethyl ester hydrochloride serves as a key intermediate for Argatroban, a synthetic thrombin inhibitor used for treating thrombosis. google.com The synthesis of these APIs relies on the piperidine-2-carboxylate core to establish the required stereochemistry and functionality for potent interaction with biological targets.

Table 1: Examples of Pharmaceutical Classes Synthesized from Piperidine Carboxylate Intermediates

| Pharmaceutical Class | Example API | Role of Piperidine Intermediate |

|---|---|---|

| Narcotic Analgesics | Remifentanil Analogues | Forms the core scaffold of the molecule. researchgate.net |

| Anticoagulants | Argatroban | Serves as a key building block for the active precursor. google.com |

| Antiviral Agents | Various | Provides a constrained heterocyclic core for scaffold-based drug design. |

The research findings underscore the importance of the piperidine-2-carboxylate framework in drug discovery. The butyl group at the 5-position of Methyl 5-butylpiperidine-2-carboxylate can be used to modulate lipophilicity, which is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME) profiles. The ester and the secondary amine functionalities offer orthogonal handles for further chemical elaboration, allowing for the construction of diverse libraries of compounds for high-throughput screening.

Preparation of Agrochemicals and Specialty Chemicals

In the field of agrochemicals, nitrogen-containing heterocyclic compounds are fundamental to the design of new pesticides, herbicides, and fungicides. The structural features of this compound make it an attractive starting point for the synthesis of novel crop protection agents. The piperidine core can be functionalized to interact with specific biological targets in pests or weeds, while the butyl and ester groups can be modified to optimize performance characteristics like environmental persistence and plant uptake.

Research has shown that derivatives of piperidine carboxylic acids can be converted into compounds with significant biological activity. For example, pyrazole (B372694) carboxylic acid amides, which are known to have fungicidal properties, can be synthesized from piperidine-based precursors. nih.gov The synthesis involves converting the piperidine carboxylic acid into a β-keto ester, which is then reacted to form the pyrazole ring system. nih.gov This demonstrates a clear synthetic pathway from a piperidine carboxylate intermediate to a class of compounds with established agrochemical applications.

Table 2: Potential Agrochemical Applications Derived from Piperidine Scaffolds

| Agrochemical Type | Target Application | Synthetic Relevance of Piperidine Intermediate |

|---|---|---|

| Fungicides | Crop protection | Precursor for pyrazole carboxamide synthesis. nih.gov |

| Herbicides | Weed control | Core structure for developing enzyme inhibitors. |

The versatility of the this compound intermediate also extends to the realm of specialty chemicals. These are chemicals produced for specific, performance-enhancing applications. The distinct functional groups of the molecule allow for its incorporation into various chemical products, such as surfactants, corrosion inhibitors, and specialized polymers, where the piperidine moiety can impart unique physical or chemical properties.

Utilization in the Development of New Organic Materials

The development of new organic materials with tailored electronic, optical, or mechanical properties is a major focus of modern materials science. Bifunctional building blocks like this compound are valuable for this purpose. The presence of a reactive secondary amine and an ester group allows this molecule to be used as a monomer or a cross-linking agent in the synthesis of advanced polymers.

For example, the amine and ester functionalities can participate in polycondensation reactions to form polyamides or polyesters. The incorporation of the substituted piperidine ring into the polymer backbone can influence the material's properties, such as its thermal stability, solubility, and chain conformation. The butyl side chain can enhance the polymer's solubility in organic solvents and decrease its crystallinity, leading to materials with greater processability. While direct examples for this specific compound are not prevalent, the fundamental reactivity of its functional groups points to its potential in creating novel polymeric structures. Multifunctional carboxylic acids are frequently used as versatile building blocks in the design of complex networks like metal-organic frameworks (MOFs). mdpi.com

Role in Building Blocks for Complex Molecular Architectures and Peptidomimetics

Constructing complex molecular architectures with precise control over their three-dimensional shape is a central goal in organic synthesis. This compound serves as a chiral or achiral building block that provides a rigid, cyclic scaffold. nih.gov Such building blocks are essential for synthesizing large, intricate molecules like natural products and their analogues. The defined stereochemistry of the piperidine ring can be used to direct the spatial orientation of other parts of the molecule, which is critical for achieving a desired biological or chemical function.

A particularly important application of this type of building block is in the field of peptidomimetics. Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. nih.gov Non-natural amino acids, including cyclic ones like piperidine-2-carboxylic acid derivatives, are incorporated into peptide sequences to introduce conformational constraints.

The piperidine ring in this compound can act as a mimic for a β-turn or other secondary structures found in peptides. nih.gov This structural rigidity helps to lock the molecule into a specific bioactive conformation, potentially leading to higher potency and selectivity for its biological target. Amino acid-based hubs are considered versatile building blocks for constructing multifunctional molecules. mdpi.com The ester group can be hydrolyzed to the carboxylic acid and coupled with other amino acids or peptides using standard peptide synthesis techniques, while the piperidine nitrogen can be functionalized to introduce further diversity.

Table 3: Role in Peptidomimetic Design

| Feature | Description | Advantage |

|---|---|---|

| Conformational Constraint | The rigid piperidine ring restricts bond rotation. | Pre-organizes the molecule into a bioactive shape, enhancing binding affinity. nih.gov |

| Metabolic Stability | The non-natural amino acid structure is resistant to proteases. | Increases the in-vivo half-life and duration of action. nih.gov |

| Structural Diversity | The butyl group and other positions can be modified. | Allows for fine-tuning of properties like lipophilicity and target selectivity. |

| Synthetic Handle | The ester and amine groups allow for straightforward incorporation into peptide chains. | Facilitates the synthesis of complex peptidomimetic structures. |

The use of such building blocks is a powerful strategy in modern drug discovery for overcoming the limitations of traditional peptide-based therapeutics.

Analytical Method Development for Methyl 5 Butylpiperidine 2 Carboxylate

Chromatographic Techniques for Purification and Analysis

Chromatography is a cornerstone technique for both the purification of Methyl 5-butylpiperidine-2-carboxylate from reaction mixtures and its subsequent analysis. The choice of technique depends on the scale of the operation and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of piperidine (B6355638) derivatives due to its high resolution and sensitivity. For a compound like this compound, reversed-phase HPLC is typically employed. This method allows for the separation of the main compound from impurities and potential side products. The purity of final products in synthetic campaigns involving similar piperidine structures is often established to be ≥95% using this technique. nih.gov

Analytical HPLC analyses for related piperidine compounds have been performed using columns such as a Gemini C18 or a Select C18. nih.gov Gradient elution methods are common, often utilizing a mixture of an aqueous solvent (like water with a modifier such as formic acid) and an organic solvent (like acetonitrile (B52724) or methanol). nih.govnih.gov Detection is commonly achieved using a UV-VIS detector at wavelengths such as 210, 254, and 280 nm. nih.gov

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., Gemini, Select) | nih.gov |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | nih.gov |

| Flow Rate | 0.8 - 1.0 mL/min | nih.gov |

| Detection | UV-VIS at 210, 254, 280 nm | nih.gov |

| Purity Standard | ≥ 95% | nih.gov |

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. jmchemsci.comnih.gov GC provides excellent separation efficiency, while MS offers detailed structural information, enabling precise identification of the compound and any impurities. jmchemsci.com

In the context of substituted piperidines, GC is particularly valuable for separating stereoisomers. clockss.org The analysis can be performed on both achiral and chiral columns. An achiral column can separate diastereomers, while a chiral column is necessary to resolve enantiomers. clockss.org For instance, in the analysis of a related chiral piperidine compound, GC analysis on an achiral column was used to estimate the ratio of two diastereomers. clockss.org

| Parameter | Typical Application | Reference |

|---|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | jmchemsci.com |

| Purpose | Compound identification, Purity assessment, Isomer separation | clockss.orgresearchgate.net |

| Column Types | Achiral (for diastereomer separation), Chiral (for enantiomer separation) | clockss.org |

| Data Analysis | Based on peak area, retention time, molecular weight, and molecular formula | researchgate.net |

For the purification of this compound on a preparative scale, column chromatography is the method of choice. This technique is widely used to isolate desired compounds from crude reaction mixtures. nih.govnih.gov Silica (B1680970) gel is the most common stationary phase for this purpose. nih.govclockss.orgmdpi.com

The selection of the mobile phase (eluent) is critical for achieving good separation. A solvent system is chosen based on the polarity of the target compound and impurities. For piperidine derivatives, mixtures of a non-polar solvent like n-hexane or cyclohexane (B81311) and a more polar solvent such as ethyl acetate (B1210297) or acetone (B3395972) are frequently used. nih.govmdpi.com For example, a crude product of a related compound was purified by column chromatography on silica gel using an acetone/n-hexane mixture as the eluent. nih.gov

| Parameter | Typical Material/Solvent | Reference |

|---|---|---|

| Stationary Phase | Silica gel 60 (40–63 μm) | mdpi.com |

| Mobile Phase (Eluent) | Mixtures of Hexane/Ethyl Acetate or Cyclohexane/Ethyl Acetate or Acetone/n-hexane | nih.govmdpi.com |

| Purpose | Isolation of the target compound from crude reaction mixtures | nih.govclockss.org |

| Monitoring | Thin-Layer Chromatography (TLC) | mdpi.com |

Purity Assessment and Quantification Methods

Assessing the purity of this compound is essential to ensure that it meets the required specifications for its intended use. Chromatographic methods are the primary means for purity determination.

HPLC is a quantitative method that determines purity based on the relative peak area of the main compound compared to the total area of all peaks in the chromatogram. nih.gov Similarly, GC analysis can provide a percentage purity value. For absolute quantification, a calibration curve is typically generated using a certified reference standard of known concentration. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) can also be used for purity assessment, particularly through quantitative NMR (qNMR) techniques.

Diastereomeric Ratio Determination

Since this compound has two chiral centers (at C2 and C5), it can exist as different diastereomers (cis and trans isomers). Determining the ratio of these diastereomers is a critical aspect of its characterization.

Gas Chromatography is a highly effective method for this purpose. In a study on a similar compound, a diastereoselective reaction yielded two diastereomers. clockss.org The ratio was estimated by GC analysis using an achiral column. This analysis revealed diastereomeric ratios of 95:5 and 6:94 in different synthetic steps, highlighting the utility of GC in monitoring and quantifying stereochemical outcomes. clockss.org While an achiral column can separate diastereomers, a chiral GC column would be necessary to separate the enantiomers of each respective diastereomer. clockss.org

| Analytical Technique | Application | Example Finding | Reference |

|---|---|---|---|

| Gas Chromatography (GC) | Estimation of diastereomeric ratio | A mixture was determined to have a 95:5 ratio of two diastereomers | clockss.org |

| Gas Chromatography (GC) | Monitoring diastereoselectivity | A reaction was found to produce two diastereomers in a 6:94 ratio | clockss.org |

| Chiral Gas Chromatography (GC) | Separation of enantiomers within a diastereomeric pair | Analysis showed the presence of two enantiomers for an isolated major diastereomer | clockss.org |

Conclusion and Future Outlook in Methyl 5 Butylpiperidine 2 Carboxylate Research

Summary of Key Research Findings and Contributions

Research into substituted piperidines has yielded a wealth of knowledge, with significant contributions in synthetic chemistry and pharmacology. The piperidine (B6355638) ring is a prevalent feature in numerous pharmaceuticals, underscoring its importance. encyclopedia.pubresearchgate.net

Key contributions to the field that would be relevant for a compound like Methyl 5-butylpiperidine-2-carboxylate include:

Synthetic Methodologies: A primary focus of research has been the development of efficient and stereoselective methods for synthesizing substituted piperidines. nih.govnih.gov Techniques such as the hydrogenation of pyridine (B92270) precursors, various cyclization strategies, and the use of organometallic reagents have been pivotal. nih.govwhiterose.ac.uk The challenge often lies in controlling the stereochemistry at multiple centers, which is crucial for biological activity.

Pharmacological Importance: The piperidine nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. enamine.net Derivatives have been developed with a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and effects on the central nervous system. ajchem-a.comresearchgate.net

Structure-Activity Relationships (SAR): A significant body of research has been dedicated to understanding how the nature and position of substituents on the piperidine ring influence its biological activity. mdpi.com For a molecule like this compound, the butyl group at the 5-position and the methyl carboxylate at the 2-position would be expected to significantly modulate its pharmacokinetic and pharmacodynamic properties compared to other piperidine derivatives.

The following table summarizes the types of biological activities observed in various substituted piperidine compounds, which could be potential areas of investigation for this compound.

| Biological Activity | Examples of Investigated Piperidine Scaffolds | Potential Implication for Research |

| Anticancer | Spirooxindolopyrrolidine-embedded piperidinones. encyclopedia.pub | Investigation of cytotoxic effects against various cancer cell lines. |

| Antiviral | N-substituted piperidines. researchgate.net | Screening for activity against a range of viral pathogens. |

| Anti-Alzheimer's | N-benzyl-piperidine linked multipotent molecules. ajchem-a.com | Evaluation of inhibitory activity against enzymes like acetylcholinesterase. |

| Antioxidant | Piperidines containing TEMPO and a proximal hydroxy group. nih.gov | Assessment of radical-scavenging capabilities. |

| Antidiabetic | Alogliptin (contains a piperidine moiety). mdpi.com | Study of effects on enzymes like DPP-4 or on glucose metabolism. |

Remaining Challenges and Open Questions in its Chemistry and Applications

Despite the advances in piperidine chemistry, significant challenges remain, which directly impact the potential study and application of specific molecules like this compound.

Stereoselective Synthesis: One of the most significant hurdles is the development of synthetic routes that can produce specific stereoisomers of highly substituted piperidines. nih.govacs.org For this compound, with two stereocenters, the synthesis of all four possible stereoisomers in a pure form would be a considerable challenge, yet essential for detailed biological evaluation.

C-H Functionalization: The selective functionalization of the carbon-hydrogen bonds of the piperidine ring is an area of active research. mdpi.comacs.org Developing methods to introduce or modify substituents at specific positions without a complete re-synthesis would greatly accelerate the exploration of structure-activity relationships.

Understanding Biological Targets: While the piperidine scaffold is known to be promiscuous in its biological interactions, for a novel, unstudied compound, identifying its specific molecular targets is a major undertaking. The precise role of the 5-butyl and 2-carboxylate groups in target binding is an open question.